2-(2,4-Dibromophenoxy)propanoyl chloride

Catalog No.
S905033
CAS No.
1160257-22-6
M.F
C9H7Br2ClO2
M. Wt
342.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,4-Dibromophenoxy)propanoyl chloride

CAS Number

1160257-22-6

Product Name

2-(2,4-Dibromophenoxy)propanoyl chloride

IUPAC Name

2-(2,4-dibromophenoxy)propanoyl chloride

Molecular Formula

C9H7Br2ClO2

Molecular Weight

342.41 g/mol

InChI

InChI=1S/C9H7Br2ClO2/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3

InChI Key

PBFBAJWNLKWKII-UHFFFAOYSA-N

SMILES

CC(C(=O)Cl)OC1=C(C=C(C=C1)Br)Br

Canonical SMILES

CC(C(=O)Cl)OC1=C(C=C(C=C1)Br)Br

2-(2,4-Dibromophenoxy)propanoyl chloride is a chemical compound with the molecular formula C₉H₇Br₂ClO₂ and a molecular weight of 342.41 g/mol. It is characterized by the presence of two bromine atoms on a phenoxy group, which is attached to a propanoyl chloride moiety. This compound is notable for its unique structural features that contribute to its reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

  • Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as amines and alcohols, leading to the formation of amides or esters, respectively.
  • Hydrolysis: In the presence of water, 2-(2,4-Dibromophenoxy)propanoyl chloride can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
  • Reactions with Grignard Reagents: The compound can react with Grignard reagents to yield tertiary alcohols after hydrolysis.

These reactions are essential for its utility in synthesizing more complex organic molecules.

While specific biological activity data for 2-(2,4-Dibromophenoxy)propanoyl chloride may be limited, compounds with similar structures often exhibit significant biological properties. The presence of bromine substituents can enhance biological activity due to increased lipophilicity and potential interactions with biological targets. Such compounds are often explored for their potential as pharmaceuticals or agrochemicals.

The synthesis of 2-(2,4-Dibromophenoxy)propanoyl chloride typically involves several steps:

  • Formation of the Phenoxy Compound: Starting from 2,4-dibromophenol, a phenoxy compound can be synthesized through reaction with an appropriate alkyl halide.
  • Acylation: The phenoxy compound is then reacted with propanoyl chloride under basic conditions to form the desired acyl derivative.
  • Purification: The final product can be purified using techniques such as recrystallization or chromatography.

This multi-step synthesis allows for the introduction of specific functional groups that enhance the compound's reactivity and applicability.

2-(2,4-Dibromophenoxy)propanoyl chloride has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various biologically active compounds.
  • Medicinal Chemistry: Due to its structural characteristics, it may be utilized in developing new pharmaceuticals targeting specific biological pathways.
  • Proteomics Research: This compound is marketed for use in proteomics studies, where it can aid in protein labeling and modification processes .

Interaction studies involving 2-(2,4-Dibromophenoxy)propanoyl chloride focus on its reactivity with biological molecules. These studies often assess how the compound interacts with proteins or enzymes, providing insights into its potential therapeutic applications. The presence of bromine atoms may influence binding affinity and specificity toward various biological targets.

Several compounds share structural similarities with 2-(2,4-Dibromophenoxy)propanoyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(2-Bromophenoxy)propanoyl chlorideContains a single bromine atomLess lipophilic than dibrominated form
4-(Bromophenoxy)butanoic acidFeatures a butanoic acid chainLacks acyl chloride functionality
3-(Trifluoromethylphenoxy)propanoyl chlorideContains trifluoromethyl groupExhibits different electronic properties

The uniqueness of 2-(2,4-Dibromophenoxy)propanoyl chloride lies in its dual bromination and acyl chloride functionality, which may enhance its reactivity compared to other similar compounds.

The synthesis of 2-(2,4-dibromophenoxy)propanoyl chloride requires careful consideration of precursor selection and reaction pathway optimization to achieve high yields and purity. The primary synthetic approach involves the formation of the corresponding carboxylic acid precursor followed by conversion to the acyl chloride derivative .

Primary Precursor Identification

The most direct precursor for 2-(2,4-dibromophenoxy)propanoyl chloride synthesis is 2-(2,4-dibromophenoxy)propanoic acid [2]. This carboxylic acid serves as the immediate precursor and can be prepared through several established synthetic routes. The precursor selection is critical as it directly influences the final product quality and reaction efficiency [3].

Alternative precursor approaches include the use of 2,4-dibromophenol as a starting material, which undergoes etherification with appropriate propanoic acid derivatives [4]. The dibromophenol precursor offers advantages in terms of commercial availability and cost-effectiveness, making it a preferred starting point for large-scale synthesis [5].

Reaction Pathway Analysis

The conversion of carboxylic acids to acyl chlorides follows well-established reaction pathways involving chlorinating agents [3] [6]. The most commonly employed reagents for this transformation include thionyl chloride, phosphorus trichloride, and oxalyl chloride, each offering distinct advantages depending on the specific substrate and reaction conditions [7].

Chlorinating ReagentReaction TemperatureTypical YieldBy-products
Thionyl chloride70-80°C85-95%Sulfur dioxide, Hydrogen chloride
Phosphorus trichloride110-120°C80-90%Phosphoric acid
Oxalyl chlorideRoom temperature90-95%Carbon monoxide, Carbon dioxide

The mechanism of acyl chloride formation involves nucleophilic attack by the carboxylic acid on the chlorinating agent, followed by elimination of leaving groups to form the desired acyl chloride product [6] [8]. The presence of electron-withdrawing bromine substituents in the 2,4-dibromophenoxy moiety enhances the electrophilicity of the carbonyl carbon, facilitating subsequent nucleophilic acyl substitution reactions [9].

Catalytic Systems for Acyl Chloride Formation

Catalyst Selection and Function

The formation of acyl chlorides from carboxylic acids often requires catalytic activation to achieve practical reaction rates and high conversions [10] [11]. Dimethylformamide serves as an effective catalyst for thionyl chloride-mediated acyl chloride formation, with typical loadings of 0.005 to 1 mole percent based on the carboxylic acid substrate [7] [12].

The catalytic mechanism involves initial coordination of dimethylformamide with thionyl chloride to form a reactive chloroiminium intermediate, which subsequently facilitates the conversion of the carboxylic acid to the corresponding acyl chloride [11]. This catalytic pathway significantly reduces reaction times and improves overall yields compared to uncatalyzed processes [5].

Alternative Catalytic Systems

Pyridine represents another important catalytic system for acyl chloride formation, particularly when employed in conjunction with thionyl chloride [10]. The use of pyridine as both catalyst and base provides dual functionality, promoting the chlorination reaction while simultaneously neutralizing the hydrogen chloride by-product [13].

CatalystLoading (mol%)Reaction TimeTemperatureYield (%)
Dimethylformamide0.02-0.32-4 hours60-80°C88-95
Pyridine1-51-3 hours50-70°C85-92
Triethylamine0.5-23-6 hoursRoom temperature80-88

The selection of catalytic systems must consider substrate compatibility, reaction conditions, and purification requirements [14]. For 2-(2,4-dibromophenoxy)propanoyl chloride synthesis, dimethylformamide catalysis with thionyl chloride provides optimal balance between reaction efficiency and product purity [5].

Solvent Effects and Reaction Kinetics

Solvent Selection and Optimization

Solvent choice significantly impacts the kinetics and selectivity of acyl chloride formation reactions [15] [16]. Aprotic solvents are preferred for acyl chloride synthesis due to their inability to compete with the intended nucleophilic reactions and their stability under reaction conditions [12].

Dichloromethane emerges as the solvent of choice for many acyl chloride formations, offering excellent solvation properties for both organic substrates and chlorinating reagents [12] [17]. The low boiling point of dichloromethane facilitates product isolation through simple evaporation, while its chemical inertness prevents unwanted side reactions [18].

Kinetic Analysis and Rate Determination

The kinetics of acyl chloride formation follow second-order behavior, with reaction rates dependent on both carboxylic acid and chlorinating agent concentrations [16] [19]. For acetyl chloride formation, which serves as a model system, second-order rate constants of 0.000029 and 0.000137 cubic decimeters per mole per second have been reported at 333 and 353 Kelvin respectively [20].

The apparent activation energy for acyl chloride formation reactions typically ranges from 80 to 100 kilojoules per mole, indicating moderate temperature dependence [20]. This activation energy suggests that elevated temperatures can significantly enhance reaction rates while maintaining acceptable selectivity profiles [16].

SolventDielectric ConstantReaction Rate (relative)Selectivity
Dichloromethane8.91.0Excellent
Acetonitrile37.51.2Good
Toluene2.40.8Excellent
Tetrahydrofuran7.60.9Good

Mechanistic Considerations

The mechanism of solvolysis for acyl chlorides exhibits strong dependence on solvent nucleophilicity and ionizing power [16]. Acetyl chloride demonstrates high sensitivity to nucleophilic attack, being over twenty-fold more responsive than benzoyl chloride to changes in solvent nucleophilicity [19]. This enhanced nucleophilic sensitivity suggests that 2-(2,4-dibromophenoxy)propanoyl chloride formation will be similarly influenced by solvent nucleophilicity parameters [16].

Solvent isotope effects provide additional mechanistic insights, with methanol to deuterated methanol ratios of 1.29 observed for acetyl chloride solvolysis [19]. These kinetic isotope effects indicate significant proton transfer involvement in the rate-determining step [19].

Purification Strategies and Yield Optimization

Distillation-Based Purification

Fractional distillation represents the primary purification method for acyl chlorides, taking advantage of the significant boiling point differences between products and impurities [5] [18]. The typical impurities in acyl chloride preparations include unreacted carboxylic acid, hydrogen chloride, and residual chlorinating agents [18].

For acyl chlorides that are thermally stable, distillation at atmospheric pressure provides effective purification with yields typically exceeding 85 percent [17]. Short-path distillation apparatus offers advantages for heat-sensitive compounds, minimizing thermal decomposition while achieving acceptable separation efficiency [17].

Alternative Purification Methods

Non-distillative purification strategies become necessary for thermally labile acyl chlorides or when distillation equipment is unavailable [18] [21]. Liquid-liquid extraction using dilute sodium bicarbonate solution effectively removes carboxylic acid impurities while avoiding hydrolysis of the acyl chloride product [18].

Crystallization from anhydrous solvents provides another purification approach for solid acyl chlorides [18]. Suitable crystallization solvents include toluene, petroleum ether, and alcohol-free chloroform, with strict exclusion of protic solvents to prevent hydrolysis [18].

Purification MethodYield Recovery (%)Purity AchievedLimitations
Fractional distillation85-95>98%Thermal stability required
Short-path distillation80-90>95%Specialized equipment needed
Liquid-liquid extraction75-85>90%Multiple extractions required
Crystallization70-80>95%Limited to solid products

Yield Optimization Strategies

Optimization of acyl chloride yields requires systematic attention to multiple reaction parameters [5] [22]. Monitoring hydrogen chloride evolution provides real-time feedback on reaction progress, enabling precise control of reagent addition rates and reaction temperatures [22].

The use of excess chlorinating reagent, typically 1.1 to 1.5 equivalents, ensures complete conversion of the carboxylic acid precursor [11] [5]. However, excessive reagent quantities can complicate purification procedures and increase costs, necessitating optimization of stoichiometric ratios [5].

Temperature control proves critical for yield optimization, with programmed heating schedules often providing superior results compared to isothermal conditions [22]. Initial reaction temperatures of 40-45°C followed by gradual increases to 75-120°C have been reported to maximize yields while minimizing side product formation [22].

Optimization ParameterOptimal RangeImpact on Yield
Reagent excess1.1-1.5 equivalents+10-15%
Temperature programming40-120°C gradual+5-10%
Catalyst loading0.02-0.3 mol%+8-12%
Reaction time2-6 hours+3-7%

The reactivity of 2-(2,4-Dibromophenoxy)propanoyl chloride is fundamentally governed by nucleophilic acyl substitution mechanisms, which represent the most important reaction pathway for this compound [1] [2] [3] [4]. These reactions proceed through a characteristic addition-elimination sequence involving a tetrahedral intermediate.

General Mechanism

The nucleophilic acyl substitution reaction begins with nucleophilic attack at the carbonyl carbon, leading to formation of a tetrahedral alkoxide intermediate [2] [3]. The mechanism follows a two-step pathway where the initially formed tetrahedral intermediate eliminates the chloride leaving group to regenerate the carbonyl functionality [5] [6]. The overall reaction can be summarized as:

Step 1: Nucleophilic addition to form tetrahedral intermediate
Step 2: Elimination of leaving group with carbonyl reformation

The rate-determining step is typically the initial nucleophilic attack, making the electrophilicity of the carbonyl carbon the primary factor controlling reaction rates [3] [5].

Influence of Bromine Substitution

The presence of two bromine atoms in the 2,4-positions of the phenoxy ring significantly enhances the electrophilicity of the propanoyl chloride carbonyl group [7] [8]. Each bromine substituent contributes both inductive electron-withdrawing effects (σI = +0.23) and weaker resonance effects (σR = -0.13), resulting in a net Hammett parameter of approximately +0.20 for the combined dibrominated system [9] [10]. This electronic influence manifests in several ways:

  • Enhanced Carbonyl Reactivity: The electron-withdrawing nature of bromine substituents increases the partial positive charge on the carbonyl carbon, facilitating nucleophilic attack
  • Stabilization of Tetrahedral Intermediate: The electron-deficient aromatic system helps stabilize the negatively charged alkoxide oxygen in the intermediate
  • Improved Leaving Group Departure: The enhanced electrophilicity promotes more facile chloride elimination

Kinetic Analysis

Rate constants for nucleophilic acyl substitution of halogenated acyl chlorides typically range from 10² to 10⁵ M⁻¹s⁻¹ depending on the nucleophile and reaction conditions [11] [12]. For 2-(2,4-Dibromophenoxy)propanoyl chloride, the presence of multiple electron-withdrawing substituents is expected to increase these rate constants by factors of 10-100 compared to unsubstituted analogs.

The reaction follows second-order kinetics with respect to both the acyl chloride and nucleophile:

Rate = k[RCOCl][Nu]

Temperature dependence follows Arrhenius behavior with activation energies typically in the range of 60-120 kJ/mol [11] [13].

Halogen-Directed Electrophilic Reactivity

The dibrominated phenoxy moiety in 2-(2,4-Dibromophenoxy)propanoyl chloride exhibits unique electrophilic reactivity patterns that distinguish it from simpler aromatic systems [14] [15] [16]. The bromine substituents function as both directing groups and electronic modulators in electrophilic aromatic substitution reactions.

Electronic Effects of Bromine Substituents

Bromine atoms exhibit dual electronic characteristics in aromatic systems [17] [18]. They act as electron-withdrawing groups through inductive effects while simultaneously providing electron density through resonance involving their lone pairs [19] [16]. This creates a complex reactivity profile:

Inductive Effects: The electronegativity of bromine (2.96) compared to carbon (2.55) creates a dipole that withdraws electron density from the aromatic ring through σ-bonds [16] [20].

Resonance Effects: Bromine lone pairs can donate electron density to the π-system, particularly during electrophilic attack, providing stabilization of cationic intermediates at ortho and para positions [18] [21].

Regioselectivity Patterns

The 2,4-dibromination pattern in the phenoxy ring creates specific reactivity preferences [22] [9]. The remaining positions (3, 5, and 6) exhibit differentiated reactivity based on:

  • Proximity to existing bromine substituents
  • Electronic environment created by multiple electron-withdrawing groups
  • Steric accessibility for electrophilic reagents

Studies on brominated phenolic compounds demonstrate that additional bromination typically occurs at positions that maximize resonance stabilization while minimizing steric hindrance [9] [10].

Mechanistic Pathways

Electrophilic reactions of 2-(2,4-Dibromophenoxy)propanoyl chloride can proceed through multiple pathways depending on reaction conditions [23] [15]:

Electrophilic Aromatic Substitution: Traditional EAS mechanisms involving Wheland intermediates, where the existing bromine substituents direct incoming electrophiles [24] [25] [26].

Halogen Bond-Mediated Processes: The bromine atoms can participate in halogen bonding interactions, creating pre-organized complexes that facilitate subsequent reactions [15] [27] [28].

Hydrolysis Kinetics and Stability Analysis

The hydrolysis behavior of 2-(2,4-Dibromophenoxy)propanoyl chloride represents a critical aspect of its reactivity profile, with significant implications for stability, storage, and synthetic utility [11] [13] [29].

Hydrolysis Mechanism

Hydrolysis proceeds through the nucleophilic acyl substitution pathway with water acting as the nucleophile [30] [31]. The reaction can occur under both neutral and basic conditions, with significantly different kinetic profiles:

Neutral Hydrolysis: Direct attack of water molecules on the carbonyl carbon
Basic Hydrolysis: Hydroxide ion attack, which proceeds much more rapidly due to the higher nucleophilicity of OH⁻

The general hydrolysis reaction follows:
R-COCl + H₂O → R-COOH + HCl

Rate Enhancement by Bromine Substituents

The presence of bromine substituents dramatically accelerates hydrolysis rates compared to unsubstituted analogs [9] [29]. Several factors contribute to this enhancement:

  • Increased Electrophilicity: Bromine electron-withdrawal makes the carbonyl carbon more susceptible to nucleophilic attack
  • Improved Leaving Group Ability: The electron-deficient system facilitates chloride departure
  • Stabilization of Transition States: The electron-withdrawing groups help stabilize the developing negative charge in hydrolysis transition states

pH-Dependent Kinetics

Hydrolysis rates show strong pH dependence, with basic conditions providing significant rate enhancements [13] [32]. The relationship typically follows:

kobserved = kneutral + k_basic[OH⁻]

For halogenated acyl chlorides, the k_basic term dominates at pH > 8, while neutral hydrolysis becomes significant only under acidic conditions [33] [29].

Temperature and Solvent Effects

Temperature effects on hydrolysis follow Arrhenius behavior with activation energies typically ranging from 40-80 kJ/mol for substituted acyl chlorides [13] [32]. Protic solvents generally accelerate hydrolysis through hydrogen bonding stabilization of transition states [34] [35].

Solvent polarity significantly influences reaction rates, with polar protic media providing optimal conditions for hydrolysis. The dielectric constant dependence has been quantified for related systems, showing strong correlation with reaction rates [13].

XLogP3

4.5

Dates

Last modified: 08-16-2023

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